N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
The compound contains several functional groups including a chlorobenzo[d]thiazol-2-yl group, an isopropylsulfonyl group, and a pyridin-4-ylmethyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the benzothiazole and pyridine rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The chlorobenzo[d]thiazol-2-yl group might be susceptible to nucleophilic aromatic substitution reactions, while the isopropylsulfonyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Kinase Inhibition and Cancer Therapy
Research on structurally similar compounds highlights their role as kinase inhibitors, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors are crucial for cancer therapy due to their ability to block angiogenesis, a process that tumors use for growth and metastasis. For instance, substituted benzamides have shown potent inhibition of VEGFR-2 kinase activity, demonstrating robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. The design and synthesis of novel cyclic systems, including thiadiazolo[2,3-a]pyridine benzamide derivatives, have led to the discovery of compounds with significant cytotoxicity against various human cancer cell lines, indicating potential antimicrobial applications (Adhami et al., 2014).
Heterocyclic Synthesis for Drug Discovery
The use of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines in heterocyclic synthesis opens up avenues for creating new therapeutic agents. This approach has yielded novel pyrazolo[1,5-b][1,2,4,6]thiatriazine derivatives, showcasing the versatility of sulfur-containing heterocycles in drug discovery and development (Norman et al., 2013).
Analytical and Sensing Applications
A specific application in analytical chemistry involves the development of a chromium ion selective electrode using N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a selective sensing material. This electrode demonstrates high selectivity and sensitivity for Cr(III) ions, indicating the compound's potential in environmental monitoring and analysis (Hajiaghababaei et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRRJROPPWPMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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